molecular formula C19H18N2O4 B13366422 methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate

methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate

Cat. No.: B13366422
M. Wt: 338.4 g/mol
InChI Key: DMIPGJOLXFSIKO-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using phenol and an appropriate acyl chloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets. The methoxybenzyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-hydroxyphenyl)-1H-imidazole-4-carboxylate: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    Methyl 5-(4-methoxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate: Contains a methoxy group on the phenyl ring, which can alter its reactivity and biological activity.

Uniqueness

Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 5-(2-hydroxyphenyl)-1-[(4-methoxyphenyl)methyl]imidazole-4-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-24-14-9-7-13(8-10-14)11-21-12-20-17(19(23)25-2)18(21)15-5-3-4-6-16(15)22/h3-10,12,22H,11H2,1-2H3

InChI Key

DMIPGJOLXFSIKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=C2C3=CC=CC=C3O)C(=O)OC

Origin of Product

United States

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